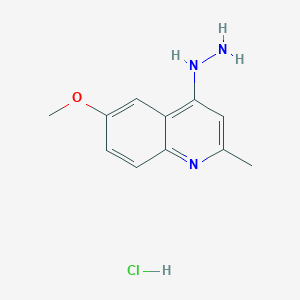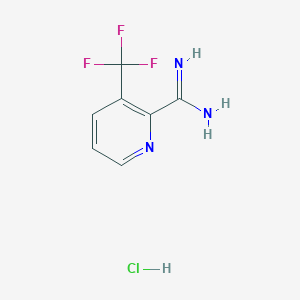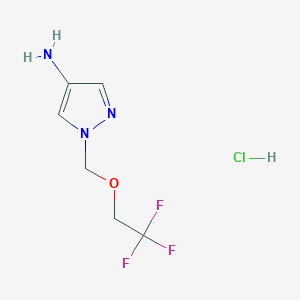![molecular formula C30H20F12N2O B3031045 4,4'-{Oxybis[benzene-4,1-diyl(hexafluoropropane-2,2-diyl)]}dianiline CAS No. 131662-80-1](/img/structure/B3031045.png)
4,4'-{Oxybis[benzene-4,1-diyl(hexafluoropropane-2,2-diyl)]}dianiline
Descripción general
Descripción
4,4’-{Oxybis[benzene-4,1-diyl(hexafluoropropane-2,2-diyl)]}dianiline is a complex organic compound known for its unique structural properties. It is an important intermediate used in the synthesis of various advanced materials, including thermotropic liquid crystals . The compound’s structure features two benzene rings connected by an oxybis(hexafluoropropane) bridge, with each benzene ring further substituted with an aniline group.
Mecanismo De Acción
Target of Action
Similar compounds such as (e)-5-styrylisatin and (e)-6-styrylisatin are known to be reversible inhibitors of human monoamine oxidase (mao) a and b . These enzymes play a crucial role in the breakdown of monoamines in the body, including neurotransmitters like dopamine and serotonin.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions
4,4’-{Oxybis[benzene-4,1-diyl(hexafluoropropane-2,2-diyl)]}dianiline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine, chlorine, and nitrating mixtures are employed under controlled conditions.
Major Products
The major products formed from these reactions include substituted aniline derivatives, quinones, and various functionalized aromatic compounds .
Aplicaciones Científicas De Investigación
4,4’-{Oxybis[benzene-4,1-diyl(hexafluoropropane-2,2-diyl)]}dianiline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of advanced polymers and liquid crystals.
Biology: The compound’s derivatives are studied for their potential use in drug delivery systems and as bioactive molecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Oxybis(bromobenzene): Similar in structure but with bromine substituents instead of aniline groups.
4,4’-Diaminotolan: Features an ethyne linkage between benzene rings instead of the hexafluoropropane bridge.
4,4’-Hexafluoroisopropylidenediphenyl-1,1’-dicarboxylic acid: Contains carboxylic acid groups instead of aniline groups.
Uniqueness
4,4’-{Oxybis[benzene-4,1-diyl(hexafluoropropane-2,2-diyl)]}dianiline stands out due to its hexafluoropropane bridge, which imparts unique electronic and steric properties. This makes it particularly valuable in the synthesis of materials with specific electronic and mechanical characteristics .
Propiedades
IUPAC Name |
4-[2-[4-[4-[2-(4-aminophenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phenoxy]phenyl]-1,1,1,3,3,3-hexafluoropropan-2-yl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20F12N2O/c31-27(32,33)25(28(34,35)36,17-1-9-21(43)10-2-17)19-5-13-23(14-6-19)45-24-15-7-20(8-16-24)26(29(37,38)39,30(40,41)42)18-3-11-22(44)12-4-18/h1-16H,43-44H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCXRHCKTXGBMEW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)OC3=CC=C(C=C3)C(C4=CC=C(C=C4)N)(C(F)(F)F)C(F)(F)F)(C(F)(F)F)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20F12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10564481 | |
| Record name | 4,4'-{Oxybis[(4,1-phenylene)(1,1,1,3,3,3-hexafluoropropane-2,2-diyl)]}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131662-80-1 | |
| Record name | 4,4'-{Oxybis[(4,1-phenylene)(1,1,1,3,3,3-hexafluoropropane-2,2-diyl)]}dianiline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10564481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,3-Dichloropyrido[1,2-A]pyrimidin-4-one](/img/structure/B3030972.png)


![3-Azabicyclo[4.1.0]heptane-1-carboxylic acid hydrochloride](/img/structure/B3030975.png)


![4-Bromo-6-chloro-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B3030982.png)


